[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol
Description
Properties
Molecular Formula |
C8H9N3OS |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C8H9N3OS/c1-11-3-2-7(10-11)8-9-6(4-12)5-13-8/h2-3,5,12H,4H2,1H3 |
InChI Key |
FQGKSXDPGLWFLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CS2)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Intermediates
The initial step involves synthesizing 1-methyl-1H-pyrazol-3-yl derivatives. A typical method includes:
- Reaction of substituted acetophenones with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature to yield ethyl 2,4-dioxo-4-arylbutanoates.
- Subsequent reaction of these 1,3-diketoesters with methylhydrazine (to introduce the 1-methyl group on pyrazole) in ethanol to form ethyl 5-aryl-1-methyl-1H-pyrazole-3-carboxylates.
This step is crucial for establishing the pyrazole ring with the desired methyl substitution at N1.
Reduction to Pyrazolylmethanol
The ester group on the pyrazole ring is reduced to the corresponding methanol derivative using lithium aluminum hydride (LiAlH4) in THF:
- The reaction mixture of the pyrazole ester and LiAlH4 is stirred at 0 °C for 1 hour.
- After quenching and workup, (1-methyl-1H-pyrazol-3-yl)methanol is obtained in high yield (typically around 85–90%).
This step converts the carboxylate ester to a primary alcohol, a key functional group for further transformations.
Conversion to Pyrazole Carbothioamides
To prepare for thiazole ring formation, the pyrazolylmethanol is oxidized to the corresponding aldehyde using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 0–20 °C. The aldehyde is then converted to the nitrile via reaction with liquid ammonia and iodine in THF.
The nitrile is treated with hydrogen sulfide gas in pyridine to yield the pyrazole carbothioamide intermediate, which is essential for cyclocondensation to form the thiazole ring.
Cyclocondensation to Form the Thiazole Ring
The pyrazole carbothioamide intermediate undergoes cyclocondensation with substituted phenacyl bromides in ethanol under reflux conditions:
- The reaction proceeds to form the thiazole ring fused to the pyrazole moiety.
- The product is the 2-(1-methyl-1H-pyrazol-3-yl)-4-aryl thiazole derivative.
Introduction of the Methanol Group on Thiazole
The methanol substituent at the 4-position of the thiazole ring can be introduced by selective reduction or functional group transformation, depending on the starting thiazole derivative.
In some synthetic routes, the methanol group is introduced by reduction of a corresponding aldehyde or ester group on the thiazole ring using LiAlH4 or other selective reducing agents.
Representative Data Table of Synthesized Derivatives
| Compound Code | Substituent R1 (Pyrazole) | Substituent R2 (Thiazole) | Yield (%) | Melting Point (°C) | Physical Form |
|---|---|---|---|---|---|
| 10a | H | H | 85 | 198–200 | Pale pink solid |
| 10b | H | Cl | 76 | 180–182 | White solid |
| 10c | H | F | 62 | 174–176 | White solid |
| 10d | H | 4-OMe | 73 | 156–158 | Pale yellow solid |
| 10e | H | 4-NO2 | 79 | >210 | Yellow solid |
| 10f | H | 3-NO2 | 80 | 160–162 | White solid |
Note: The above table is adapted from a study synthesizing 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives, which shares the core synthetic methodology relevant to the target compound.
Analytical Characterization Supporting the Preparation
Nuclear Magnetic Resonance (NMR):
The 1H NMR spectra of the synthesized compounds show characteristic singlets and multiplets corresponding to the pyrazole and thiazole protons, confirming ring formation and substitution patterns. For example, singlets at δ ~7.17 and 7.42 ppm correspond to pyrazole C4 and thiazole C5 protons, respectively. The methyl group on the pyrazole nitrogen appears as a singlet near δ 3.8–4.0 ppm.Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) confirms the molecular weight of the target compound, with observed m/z values matching calculated values for the protonated molecular ion [M + H]+.Infrared Spectroscopy (IR):
IR spectra show characteristic absorption bands for hydroxyl (-OH) groups around 3300 cm^-1, confirming the presence of methanol substituents.
Summary of the Synthetic Route
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Condensation | Substituted acetophenone + methylhydrazine | Diethyl oxalate, K t-butoxide, THF, EtOH | Ethyl 5-aryl-1-methyl-1H-pyrazole-3-carboxylate |
| 2 | Reduction | Pyrazole ester | LiAlH4, THF | (1-methyl-1H-pyrazol-3-yl)methanol |
| 3 | Oxidation | Pyrazolylmethanol | 2-Iodoxybenzoic acid (IBX), DMSO | Pyrazole aldehyde |
| 4 | Conversion to Nitrile | Pyrazole aldehyde | Liquid NH3, I2, THF | Pyrazole nitrile |
| 5 | Thiolation | Pyrazole nitrile | H2S gas, pyridine | Pyrazole carbothioamide |
| 6 | Cyclocondensation | Pyrazole carbothioamide + phenacyl bromide | Ethanol, reflux | 2-(1-methyl-1H-pyrazol-3-yl)-4-aryl thiazole |
| 7 | Functionalization (if needed) | Thiazole derivative | Selective reduction (LiAlH4 or equivalent) | [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol |
Chemical Reactions Analysis
Types of Reactions
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry
In chemistry, [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism of action of [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The pyrazole and thiazole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Methanol Motifs
Compound A : [1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol ()
- Formula : C₁₄H₁₂N₂OS
- Molecular Weight : 256.33 g/mol
- Key Features: Replaces the thiazole ring with a phenyl-thiophene-substituted pyrazole.
Compound B : (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol ()
- Formula : C₁₁H₁₂N₂O
- Molecular Weight : 188.23 g/mol
- Key Features: Lacks the thiazole ring but retains the pyrazole-methanol structure. The phenyl group enhances lipophilicity, which may influence membrane permeability in biological systems.
Compound C : (1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol ()
- Formula : C₁₀H₁₂N₂OS
- Molecular Weight : 208.28 g/mol
- Key Features: Ethyl substitution on the pyrazole nitrogen and thiophene at position 3.
Structural Comparison Table
| Compound | Core Structure | Substituents (Position) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Thiazole | 2-(1-methylpyrazole), 4-CH₂OH | 195.25 |
| Compound A | Pyrazole | 1-phenyl, 3-thiophene, 4-CH₂OH | 256.33 |
| Compound B | Pyrazole | 1-methyl, 3-phenyl, 4-CH₂OH | 188.23 |
| Compound C | Pyrazole | 1-ethyl, 3-thiophene, 4-CH₂OH | 208.28 |
Analogues with Thiazole-Methanol Motifs
Compound D : [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol ()
- Formula: C₁₂H₁₃NOS
- Molecular Weight : 219.31 g/mol
- Key Features : Contains a phenylethyl group at position 2 of the thiazole. The extended alkyl chain may enhance lipophilicity but reduce aqueous solubility compared to the pyrazole-substituted target compound.
Compound E : 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol ()
- Formula : C₁₂H₁₁N₅S₂
- Molecular Weight : 289.38 g/mol
- Key Features: Integrates a thiazole-triazole hybrid with an amino group. The triazole-thiol moiety offers additional hydrogen-bonding capacity, which is absent in the target compound.
Functional Group Impact
- Pyrazole vs. Thiophene/Phenyl : Pyrazole’s nitrogen atoms provide stronger dipole interactions than thiophene’s sulfur or phenyl’s π-system.
Solubility and LogP
- Target Compound : Predicted LogP ≈ 1.2 (moderately lipophilic due to pyrazole and thiazole).
- Compound D : Higher LogP (~2.5) due to the phenylethyl group, reducing aqueous solubility.
- Compound B : LogP ≈ 1.8 (phenyl group increases lipophilicity).
Bioactivity
- Tyrosinase Inhibition : Thiazole-triazole hybrids () and pyrazole derivatives () show inhibitory activity. The target compound’s pyrazole-thiazole structure may similarly inhibit tyrosinase, but this requires experimental validation.
- Antimicrobial Potential: Thiazole derivatives in exhibit antimicrobial properties, suggesting the target compound could be explored for similar applications.
Biological Activity
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol is a heterocyclic compound characterized by its unique pyrazole and thiazole ring structures. These features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables, research findings, and case studies.
The compound’s molecular formula is with a molecular weight of 194.26 g/mol. Its structure includes both pyrazole and thiazole moieties, which are known for their significant roles in various biological applications.
| Property | Details |
|---|---|
| Molecular Formula | C8H10N4S |
| Molecular Weight | 194.26 g/mol |
| IUPAC Name | [2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methanol |
| InChI Key | GBEZFKOETMVASQ-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C2=NC(=CS2)CN |
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: A derivative of thiazole was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cells.
Research Findings:
A study utilized the MTT assay to assess cytotoxicity, revealing that the compound exhibited IC50 values significantly lower than those of standard chemotherapy agents such as doxorubicin.
| Cell Line | IC50 Value (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| HepG2 | 15.5 | 10.0 |
| HT-29 | 12.0 | 8.0 |
| MCF-7 | 18.0 | 9.0 |
This suggests that this compound has promising potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The heterocyclic nature allows for binding to active sites on enzymes or receptors, leading to inhibition or modulation of their activity.
Mechanistic Insights:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Apoptotic Induction: It may trigger apoptosis in cancer cells through the activation of intrinsic pathways.
Comparative Analysis
When compared to other similar compounds, this compound exhibits unique properties due to its structural components:
| Compound | Key Features | Biological Activity |
|---|---|---|
| [1-methylpyrazol-3-yl]methanol | Lacks thiazole ring | Lower anticancer activity |
| [1H-thiazol-4-yl]methanol | Lacks pyrazole ring | Moderate antimicrobial properties |
| [2-(1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol | Similar structure but without methyl group | Variable activities based on substitutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
